3-(2-Ethoxyethyl)-4-ethyl-1-methyl-1h-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Ethoxyethyl)-4-ethyl-1-methyl-1h-pyrazol-5-amine is an organic compound with a complex structure that includes a pyrazole ring substituted with ethoxyethyl, ethyl, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Ethoxyethyl)-4-ethyl-1-methyl-1h-pyrazol-5-amine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the ethoxyethyl, ethyl, and methyl substituents. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as distillation, crystallization, and purification to isolate the final product. The use of automated systems and advanced analytical techniques ensures consistency and quality in the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Ethoxyethyl)-4-ethyl-1-methyl-1h-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
3-(2-Ethoxyethyl)-4-ethyl-1-methyl-1h-pyrazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-Ethoxyethyl)-4-ethyl-1-methyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Methoxyethyl)-4-ethyl-1-methyl-1h-pyrazol-5-amine
- 3-(2-Propoxyethyl)-4-ethyl-1-methyl-1h-pyrazol-5-amine
- 3-(2-Butoxyethyl)-4-ethyl-1-methyl-1h-pyrazol-5-amine
Uniqueness
3-(2-Ethoxyethyl)-4-ethyl-1-methyl-1h-pyrazol-5-amine is unique due to its specific combination of substituents, which can influence its chemical reactivity, biological activity, and potential applications. The ethoxyethyl group, in particular, may confer unique properties compared to other similar compounds with different alkoxy groups.
Properties
Molecular Formula |
C10H19N3O |
---|---|
Molecular Weight |
197.28 g/mol |
IUPAC Name |
5-(2-ethoxyethyl)-4-ethyl-2-methylpyrazol-3-amine |
InChI |
InChI=1S/C10H19N3O/c1-4-8-9(6-7-14-5-2)12-13(3)10(8)11/h4-7,11H2,1-3H3 |
InChI Key |
ADKLVDHRSHNFSM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N(N=C1CCOCC)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.